Fmoc-3,5-dibromo-L-tyrosine
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Overview
Description
Fmoc-3,5-dibromo-L-tyrosine is a derivative of tyrosine, an important amino acid. This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions on the aromatic ring of tyrosine, and it is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The molecular formula of this compound is C24H19Br2NO5, and its molecular weight is 561.2 g/mol . This compound is primarily used in peptide synthesis and proteomics studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-3,5-dibromo-L-tyrosine involves the bromination of L-tyrosine followed by Fmoc protection. The bromination of L-tyrosine can be achieved using dimethyl sulfoxide (DMSO) in the presence of hydrobromic acid (HBr) and acetic acid (AcOH). For the synthesis of 3,5-dibromo-L-tyrosine, L-tyrosine is reacted with 2.2 equivalents of DMSO under these conditions . The resulting 3,5-dibromo-L-tyrosine is then protected with the Fmoc group to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger quantities. The process involves the same bromination and Fmoc protection steps, with adjustments to reaction conditions and purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Fmoc-3,5-dibromo-L-tyrosine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using piperidine, revealing the free amino group of the tyrosine derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, substitution with an amine would yield an amino-substituted tyrosine derivative.
Deprotection Reactions: The major product is 3,5-dibromo-L-tyrosine after the removal of the Fmoc group.
Scientific Research Applications
Fmoc-3,5-dibromo-L-tyrosine has several scientific research applications:
Peptide Synthesis: It is used as a building block in solid-phase peptide synthesis, allowing for the incorporation of brominated tyrosine residues into peptides.
Proteomics Studies: The compound is used in the study of protein interactions and modifications, particularly in the context of brominated tyrosine residues.
Biological Research: It serves as a precursor for the synthesis of bromotyrosine-derived alkaloids, which have antimicrobial, antitumor, and antimalarial activities.
Medical Research: The compound is used to study the effects of brominated tyrosine residues on protein function and signaling pathways.
Mechanism of Action
The mechanism of action of Fmoc-3,5-dibromo-L-tyrosine involves its incorporation into peptides and proteins, where the brominated tyrosine residues can affect protein structure and function. The bromine atoms can participate in halogen bonding and other interactions, influencing protein folding, stability, and interactions with other molecules. The Fmoc group serves as a protective group during peptide synthesis, preventing unwanted reactions at the amino group.
Comparison with Similar Compounds
3,5-Dibromo-L-tyrosine: This compound lacks the Fmoc protective group and is used in similar applications but without the need for deprotection steps.
Fmoc-L-tyrosine: This compound has the Fmoc protective group but lacks the bromine atoms, making it less reactive in certain substitution reactions.
Uniqueness: Fmoc-3,5-dibromo-L-tyrosine is unique due to the presence of both the Fmoc protective group and the bromine atoms. This combination allows for selective incorporation into peptides and proteins, followed by deprotection to reveal the reactive amino group. The bromine atoms provide additional sites for chemical modification and interactions, making this compound particularly useful in advanced peptide synthesis and proteomics studies.
Properties
IUPAC Name |
(2S)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Br2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAVNNURVZYVLW-NRFANRHFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Br2NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462524 |
Source
|
Record name | Fmoc-3,5-dibromo-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201484-26-6 |
Source
|
Record name | Fmoc-3,5-dibromo-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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